4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves a multi-step process:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Reaction with hydrazine: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with aldehyde: The hydrazide is condensed with an appropriate aldehyde to form the hydrazone derivative.
Esterification: The hydrazone derivative is then esterified with 3-bromobenzoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antitumor agent, given the known biological activities of related compounds.
Materials Science: The compound’s multiple functional groups make it a candidate for the development of new materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid derivatives: These compounds share the 2,4-dichlorophenoxy moiety and have similar biological activities.
Hydrazone derivatives: Compounds with hydrazone functional groups often exhibit similar reactivity and biological properties.
Uniqueness
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic regions, making it versatile for various scientific research applications .
Properties
Molecular Formula |
C22H15BrCl2N2O4 |
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Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c23-16-3-1-2-15(10-16)22(29)31-18-7-4-14(5-8-18)12-26-27-21(28)13-30-20-9-6-17(24)11-19(20)25/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
SAIVXZIMUYOGQT-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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